Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate
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Overview
Description
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate is a complex organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a phenyl group, a bromine atom, a butoxy group, and a sulfanyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions The process begins with the bromination of a benzene derivative to introduce the bromine atomFinally, the sulfanyl group is added using a suitable thiol reagent under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and thiols are employed under specific conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-bromobenzenesulfonate
- Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate
- Phenyl 5-bromo-2-[(4-ethoxyphenyl)sulfanyl]benzene-1-sulfonate
Uniqueness
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate is unique due to the presence of the butoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the butoxy group plays a crucial role .
Properties
CAS No. |
832725-66-3 |
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Molecular Formula |
C22H21BrO4S2 |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
phenyl 5-bromo-2-(4-butoxyphenyl)sulfanylbenzenesulfonate |
InChI |
InChI=1S/C22H21BrO4S2/c1-2-3-15-26-18-10-12-20(13-11-18)28-21-14-9-17(23)16-22(21)29(24,25)27-19-7-5-4-6-8-19/h4-14,16H,2-3,15H2,1H3 |
InChI Key |
HOEKBZUCYZINTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)S(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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